molecular formula C21H20FN5O B4006977 2-(1H-benzimidazol-1-yl)-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide

2-(1H-benzimidazol-1-yl)-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide

Cat. No.: B4006977
M. Wt: 377.4 g/mol
InChI Key: RPZILJZQBVKOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-1-yl)-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide is a useful research compound. Its molecular formula is C21H20FN5O and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.16518844 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

A notable route to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, was developed. These compounds have demonstrated remarkable antiavian influenza virus activity. The synthesis involves benzoyl isothiocyanate reacting with malononitrile in KOH–EtOH, followed by alkylation and reaction with hydrazine, showcasing the compound's utility in developing antiviral agents against bird flu influenza H5N1 (Hebishy et al., 2020).

Antitumor Activities

Research into benzofuran-2-yl pyrazole pyrimidine derivatives from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde through cyclocondensation reactions indicated potential antitumor activities. These compounds, after undergoing various condensation and cyclocondensation reactions, showed promising results in molecular docking studies as thymidylate synthase inhibitors and demonstrated cytotoxic activity against HEPG2 (human liver carcinoma cell line), compared with 5-fluorouracil (El-Zahar et al., 2011).

Novel Antipsychotic Agents

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols exhibited potential as novel antipsychotic agents. This research highlighted the synthesis and pharmacological evaluation of compounds designed as isosteric replacements for earlier series with amino and ketone groups, demonstrating reduced spontaneous locomotion in mice without causing ataxia and not binding to D2 dopamine receptors in vitro, suggesting their potential in treating psychiatric disorders without typical antipsychotic drug side effects (Wise et al., 1987).

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c1-14(27-13-23-18-5-3-4-6-19(18)27)21(28)26(2)12-16-11-24-25-20(16)15-7-9-17(22)10-8-15/h3-11,13-14H,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZILJZQBVKOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=C(NN=C1)C2=CC=C(C=C2)F)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-1-yl)-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-1-yl)-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide
Reactant of Route 3
Reactant of Route 3
2-(1H-benzimidazol-1-yl)-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide
Reactant of Route 4
Reactant of Route 4
2-(1H-benzimidazol-1-yl)-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide
Reactant of Route 5
Reactant of Route 5
2-(1H-benzimidazol-1-yl)-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide
Reactant of Route 6
Reactant of Route 6
2-(1H-benzimidazol-1-yl)-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.